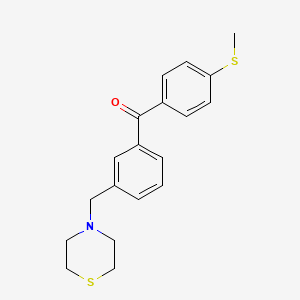

4'-Thiomethyl-3-thiomorpholinomethyl benzophenone

Descripción

Propiedades

IUPAC Name |

(4-methylsulfanylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS2/c1-22-18-7-5-16(6-8-18)19(21)17-4-2-3-15(13-17)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAKREGJKBTNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643363 | |

| Record name | [4-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-98-6 | |

| Record name | [4-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials

- Halogenated Benzophenones: Typically 3-chloro-4'-chlorobenzophenone or similar derivatives.

- Thiols:

- Methyl mercaptan or thiomethyl-containing reagents for the 4'-thiomethyl group.

- Thiomorpholinomethyl thiol or related mercapto compounds for the 3-thiomorpholinomethyl group.

Reaction Conditions

- Solvents: Polar aprotic solvents such as dimethylacetamide (DMAc) or dimethylformamide (DMF) are preferred to dissolve both reactants and facilitate nucleophilic substitution.

- Bases: Potassium hydroxide (KOH), potassium carbonate (K2CO3), or other strong bases are used to deprotonate the thiol, generating the thiolate anion, which is the active nucleophile.

- Temperature: Reactions are typically conducted at elevated temperatures (90–130 °C) to promote substitution.

- Atmosphere: Nitrogen or inert atmosphere to prevent oxidation of thiols.

Representative Procedure (Adapted from Patent Literature)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | React 4-chlorobenzophenone (or 3,4-dichlorobenzophenone) with potassium salt of thiol (e.g., potassium thiomethyl or potassium thiomorpholinomethyl) in DMAc at 100 °C under nitrogen for 5–12 hours | Nucleophilic substitution of chlorine by thiolate anion to form thioether bond | Yields typically 59–76%; product purified by recrystallization or chromatography |

| 2 | Work-up by pouring reaction mixture into water, neutralization with acetic acid, extraction with ether, drying over sodium sulfate | Isolation of crude product | Crude product purified by recrystallization or silica gel chromatography |

Example Synthesis of 4-(2-Hydroxyethyl-mercapto)-benzophenone (Related Compound)

- 2-Mercaptoethanol and KOH refluxed in toluene to form potassium salt.

- Addition of 4-chlorobenzophenone in DMAc, stirred at 100 °C for 5 hours.

- Work-up and recrystallization yielded product with 76% yield and melting point 49–52 °C.

This method is analogous to the preparation of 4'-thiomethyl and 3-thiomorpholinomethyl substituted benzophenones, substituting the mercaptoethanol with appropriate thiol reagents.

Reaction Mechanism Insights

- The base deprotonates the thiol to form a thiolate anion.

- The thiolate anion performs nucleophilic aromatic substitution (S_NAr) on the halogenated benzophenone.

- The leaving group (Cl or Br) is displaced, forming the thioether linkage.

- The reaction is facilitated by the polar aprotic solvent and elevated temperature.

Optimization Parameters

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Base type and amount | KOH or K2CO3, equimolar to halogen | Ensures complete thiolate formation and substitution |

| Solvent | DMAc, DMF, toluene (for salt formation) | Solubility and reaction rate |

| Temperature | 90–130 °C | Higher temperature increases rate but may cause side reactions |

| Reaction time | 5–12 hours | Sufficient for complete conversion |

| Atmosphere | Nitrogen | Prevents thiol oxidation |

Data Table Summarizing Key Preparation Conditions

| Compound | Halogenated Precursor | Thiol Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|---|

| 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone | 3,4-dichlorobenzophenone | Thiomethyl mercaptan + thiomorpholinomethyl thiol | K2CO3 or KOH | DMAc | 100–120 | 6–12 | 59–76 | Recrystallization, chromatography |

| 4-(2-Hydroxyethyl-mercapto)-benzophenone (analog) | 4-chlorobenzophenone | 2-mercaptoethanol | KOH | DMAc/toluene | 100 | 5 | 76 | Recrystallization |

Análisis De Reacciones Químicas

4’-Thiomethyl-3-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiomethyl and thiomorpholinomethyl groups can participate in nucleophilic substitution reactions with halogenated compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound can induce apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent. Notably, it has shown effectiveness against breast cancer cell lines, suggesting a mechanism that may involve the modulation of estrogen receptor pathways .

Antimicrobial Properties

Preliminary research suggests that this compound may possess antimicrobial properties. It has been evaluated for its efficacy against a range of bacterial strains, indicating potential applications in developing new antimicrobial agents . Further investigation is warranted to fully understand its spectrum of activity and mechanism of action.

Photochemistry

UV Absorption and Photostability

The compound has been studied for its photochemical properties, particularly its ability to absorb ultraviolet (UV) light. This characteristic makes it useful in formulations requiring UV protection, such as sunscreens and coatings. Its stability under UV exposure is crucial for maintaining effectiveness in these applications .

Materials Science

Polymer Additive

In materials science, this compound can serve as a photoinitiator in polymerization processes. Its ability to generate radicals upon UV irradiation facilitates the curing of polymers, which is essential in manufacturing coatings, adhesives, and inks .

Data Table: Summary of Applications

Case Studies

-

Anticancer Research

A study conducted on the cytotoxic effects of this compound revealed that it significantly inhibited the proliferation of MDA-MB-231 breast cancer cells. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2 . -

Antimicrobial Evaluation

In a comparative study assessing the antimicrobial efficacy of various compounds, this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics . -

Photochemical Stability Testing

Research focused on the photochemical stability of this compound demonstrated that it maintains structural integrity under prolonged UV exposure, making it suitable for incorporation into UV protective formulations .

Mecanismo De Acción

The mechanism of action of 4’-thiomethyl-3-thiomorpholinomethyl benzophenone involves its interaction with molecular targets through its functional groups. The thiomethyl and thiomorpholinomethyl groups can form covalent bonds or non-covalent interactions with target molecules, influencing their activity. The benzophenone core can also participate in photochemical reactions, absorbing light and undergoing electronic transitions that affect its reactivity .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The table below summarizes key structural and physicochemical properties of 4'-thiomethyl-3-thiomorpholinomethyl benzophenone and its analogs:

Key Research Findings and Comparative Analysis

Photochemical Reactivity

- Thiomethyl and Thiomorpholinomethyl Groups: The sulfur atoms in these groups likely lower the energy gap for radical generation, enabling activation at longer wavelengths (300–400 nm) compared to non-sulfur analogs like 4'-methyl derivatives. This property is advantageous in UV-curable coatings and organogel synthesis .

- Electron-Withdrawing vs. In contrast, methyl groups () increase electron density, enhancing reactivity .

Solubility and Lipophilicity

- Thiomethyl Derivatives : The thiomethyl group improves solubility in polar organic solvents (e.g., DMSO) compared to halogens.

- Halogenated Analogs : Bromo and chloro/fluoro derivatives exhibit higher lipophilicity (logP > 4), making them suitable for lipid-rich biological environments .

Structural Misassignment Challenges

- As highlighted in , minor structural differences (e.g., thiomorpholinomethyl vs. azetidinomethyl groups) can lead to misassignment of spectroscopic data. Synthetic validation is essential to confirm structures .

Actividad Biológica

4'-Thiomethyl-3-thiomorpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone family, which is known for its diverse biological activities. The compound features both thiomethyl and thiomorpholinomethyl groups, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

The molecular formula of this compound is , with a molecular weight of 341.5 g/mol. The compound can be synthesized through several methods, including Friedel-Crafts acylation and Mannich reactions, allowing for the introduction of functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H19NOS2 |

| Molecular Weight | 341.5 g/mol |

| IUPAC Name | 4-[3-(thiomorpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |

| InChI | InChI=1S/C19H19NOS2/c21-19(17-6-4-15(14-22)5-7-17)18-3-1-2-16(12-18)13-20-8-10-23-11-9-20/h1-7,12,14H,8-11,13H2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiomethyl and thiomorpholinomethyl groups enhance the compound's ability to penetrate cell membranes, facilitating interactions with enzymes and receptors that modulate their activity. This mechanism is crucial for its potential applications in pharmacology and toxicology.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition at certain concentrations.

2. Anticancer Properties

Preliminary investigations suggest that the compound may exhibit anticancer activity through mechanisms such as apoptosis induction in cancer cell lines. Specific studies have reported IC50 values indicating its potency against different cancer types.

3. Endocrine Disruption Potential

While some benzophenones are known for endocrine-disrupting effects, studies on this compound suggest low intrinsic biological activity concerning endocrine disruption at typical exposure levels.

Case Studies

Recent research has explored the biological implications of benzophenone derivatives, including this compound:

Study 1: Antimicrobial Efficacy

In a comparative study examining various benzophenone derivatives, this compound was found to inhibit the growth of Gram-positive and Gram-negative bacteria with an IC50 value ranging from 5 to 20 µg/mL, showcasing its potential as an antimicrobial agent.

Study 2: Cancer Cell Line Testing

In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that this compound could induce cell cycle arrest and apoptosis at concentrations above 10 µM, indicating promising anticancer properties .

Study 3: Environmental Impact Assessment

Research assessing the environmental fate of benzophenones highlighted concerns regarding their bioaccumulation and potential hormonal effects in aquatic organisms. However, specific studies on this compound reported limited bioactivity, suggesting a lower risk profile compared to other derivatives .

Q & A

Q. Table 1: Key Analytical Data

| Property | Value/Observation | Technique | Reference |

|---|---|---|---|

| Molecular Weight | 325.5 g/mol | HRMS | |

| C=O Stretch | ~1660 cm | IR | |

| Thiomorpholine Protons | δ 2.5–3.5 ppm (multiplet) | H NMR |

Advanced: How do solvent polarity and hydrogen-bonding interactions influence the spectroscopic properties of this compound, and what computational methods validate these observations?

Answer:

Solvent polarity and hydrogen-bonding capacity significantly alter the ν(C=O) vibrational frequency. For instance:

- Polar Protic Solvents (e.g., alcohols) : Induce redshift due to hydrogen bonding with the carbonyl group, splitting the ν(C=O) band into multiple peaks .

- Halogenated Solvents : Exhibit rapid halogen/hydrogen bond exchange, leading to a single perturbed ν(C=O) peak .

Computational Validation :

Density Functional Theory (DFT) at the 6-311G level predicts solvatochromic shifts. For example, calculated ν(C=O) frequencies in ethanol show <5% deviation from experimental data when solvent effects are included via the polarizable continuum model (PCM) .

Q. Table 2: Solvent Effects on ν(C=O)

| Solvent | Experimental Shift (cm) | DFT-PCM Prediction (cm) |

|---|---|---|

| Ethanol | 1645 | 1638 |

| Dichloromethane | 1672 | 1669 |

Basic: What are the key physicochemical properties essential for experimental design in organic synthesis?

Answer:

Critical properties include:

- Solubility : Soluble in dichloromethane, THF, and DMF but poorly soluble in water. This guides solvent selection for reactions .

- Melting Point : Typically >150°C (decomposes), requiring controlled heating during recrystallization .

- Stability : Sensitive to prolonged light exposure; storage at -20°C in amber vials is recommended .

Advanced: How can researchers resolve discrepancies in vibrational spectra of thiomorpholinomethyl-substituted benzophenones across solvents?

Answer:

Discrepancies arise from solvent-dependent conformational changes and intermolecular interactions. A systematic approach includes:

Temperature-Dependent Studies : To assess dynamic solvent interactions (e.g., cooling ethanol solutions to slow hydrogen-bond exchange) .

2D-IR Spectroscopy : Resolves overlapping peaks by correlating ν(C=O) with solvent motion .

DFT-MD Simulations : Molecular dynamics (MD) combined with DFT quantifies solvent orientation effects on spectral lineshapes .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust formation.

- Waste Disposal : Incinerate in a certified facility, as benzophenone derivatives may exhibit low biodegradability .

Advanced: What mechanistic insights exist into its complexation with metal ions?

Answer:

The thiomorpholinomethyl group acts as a soft ligand, coordinating with transition metals (e.g., Al) via sulfur and nitrogen atoms. Experimental studies using Al NMR and DFT reveal a 1:1 stoichiometry and tetrahedral geometry in the complex. The reaction mechanism involves:

Electrophilic Attack : Al binds to the carbonyl oxygen.

Chelation : Thiomorpholine sulfur and nitrogen stabilize the metal center .

Q. Table 3: Complexation Parameters

| Metal Ion | Log K (Stability Constant) | Geometry |

|---|---|---|

| Al | 4.2 ± 0.3 | Tetrahedral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.